An In-depth Technical Guide to the Synthesis of N-Benzyl-N-Cbz-glycine
An In-depth Technical Guide to the Synthesis of N-Benzyl-N-Cbz-glycine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Benzyl-N-Cbz-glycine, a derivative of the amino acid glycine (B1666218) with two distinct protecting groups. This compound is a valuable building block in peptide synthesis and the development of peptidomimetics and other pharmaceutically active molecules. The guide details the prevalent two-step synthetic pathway starting from glycine, including experimental protocols and quantitative data.
Synthetic Pathway Overview
The synthesis of N-Benzyl-N-Cbz-glycine from glycine is typically achieved through a two-step process:
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N-Cbz Protection of Glycine: The amino group of glycine is first protected with a benzyloxycarbonyl (Cbz or Z) group using benzyl (B1604629) chloroformate. This reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
-
N-Benzylation of N-Cbz-glycine: The secondary amine of the resulting N-Cbz-glycine is then alkylated with a benzyl group, typically using benzyl bromide in the presence of a strong base.
An alternative, though less common, route involves the initial N-benzylation of glycine to form N-benzylglycine, followed by the introduction of the Cbz protecting group.[1]
Below is a diagram illustrating the primary synthetic workflow.
Caption: Synthetic workflow for N-Benzyl-N-Cbz-glycine from Glycine.
Experimental Protocols
Step 1: Synthesis of N-Cbz-glycine
This procedure is adapted from established methods for the N-protection of amino acids.[2][3]
Materials:
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Glycine
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
4 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
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Concentrated Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve glycine (0.1 mol) in 50 mL of 2 M aqueous sodium hydroxide solution.
-
Cool the solution to 0°C in an ice bath.
-
While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous sodium hydroxide solution dropwise and simultaneously over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract twice with diethyl ether to remove any unreacted benzyl chloroformate and other organic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 with concentrated hydrochloric acid. A white precipitate of N-Cbz-glycine will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water and dry to obtain the final product.
Step 2: Synthesis of N-Benzyl-N-Cbz-glycine
This protocol is based on standard N-alkylation procedures for Cbz-protected amines, utilizing a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution.
Materials:
-
N-Cbz-glycine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
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Benzyl bromide (BnBr)
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Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-Cbz-glycine (1.0 equivalent).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution. Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise via syringe to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
The crude N-Benzyl-N-Cbz-glycine, which is often an oil, can be purified by flash column chromatography on silica (B1680970) gel.[1]
Quantitative Data
The following tables summarize the typical quantitative data for the two-step synthesis of N-Benzyl-N-Cbz-glycine.
Table 1: Quantitative Data for the Synthesis of N-Cbz-glycine
| Parameter | Value | Reference |
| Molar Mass | 209.20 g/mol | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 119-120 °C | [2][3] |
| Yield | 86-91% | [5] |
| Solubility | Soluble in methanol, insoluble in water | [5] |
Table 2: Quantitative Data for the Synthesis of N-Benzyl-N-Cbz-glycine
| Parameter | Value | Reference |
| Molar Mass | 299.32 g/mol | |
| Appearance | Oil | [1] |
| Yield | Not specified in the reference, but generally high for this type of reaction. | |
| Purification | Column chromatography |
Signaling Pathways and Logical Relationships
The chemical transformations in this synthesis can be represented as a logical progression of bond-forming events.
Caption: Logical relationships in the synthesis of N-Benzyl-N-Cbz-glycine.
This in-depth guide provides the necessary information for the successful synthesis of N-Benzyl-N-Cbz-glycine. Researchers should always adhere to proper laboratory safety practices when handling the reagents mentioned in this document.
References
- 1. prepchem.com [prepchem.com]
- 2. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Benzyloxycarbonylglycine [chembk.com]
